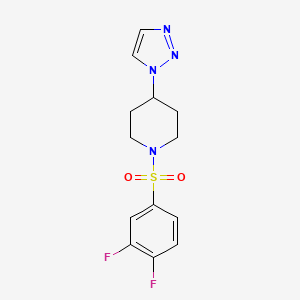

4-(6-Ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

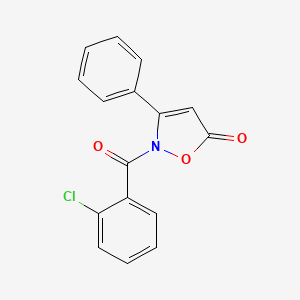

The compound “4-(6-Ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine” is a chemical compound with the molecular formula C15H14N2OS . It has a molecular weight of 271.36 . The compound is also known as 4-(6-ethoxy-1H-1lambda3-benzo[d]thiazol-2-yl)aniline .

Molecular Structure Analysis

The InChI code for the compound is 1S/C15H15N2OS/c1-2-18-12-7-8-13-14(9-12)19-15(17-13)10-3-5-11(16)6-4-10/h3-9,19H,2,16H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis

The compound has a molecular weight of 271.36 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications

Liquid Crystal Synthesis

Compounds with a similar structure to “4-(6-Ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine” have been used in the synthesis of new liquid crystals . These liquid crystals have received overwhelming attention ever since the discovery of the first room temperature liquid crystal, 4-methoxybenzylidene-4’-butylaniline (MBBA) . Many kinds of heterocyclic structures, such as 1,3,4-thiadiazole, thiopene, 2,1,3-benzoxadiazole, and benzothiazole have been introduced as core centers in liquid crystalline compounds .

Metal Chelates Synthesis

“4-(6-Ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine” can be used in the synthesis of metal chelates . These chelates have been studied for their antimicrobial and antioxidant activities . The ligands were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio . The spectral (UV Vis, FT-IR, and MS), as well as magnetic results, suggested their octahedral geometry .

Antimicrobial Studies

Metal chelates synthesized using “4-(6-Ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine” have shown strong antimicrobial activity . The Gram-positive Micrococcus luteus and Gram-negative Escherichia coli gave the highest activities of 20 and 21 mm for compounds (8) and (7), respectively .

Antifungal Studies

These metal chelates also exhibited antifungal activity against Aspergillus niger and Aspergillus terreus species, giving the highest activities of 20 and 18 mm for compounds (7) and (6), respectively .

Antioxidant Studies

The antioxidant activity of these metal chelates was evaluated as DPPH and ferric reducing power, giving the highest inhibition (%) as 72.0 0.11% (IC50 = 144 0.11 L) and 66.3% (IC50 = 132 0.11 L) for compounds (3) and (8), respectively . All metal complexes were found to be more biocompatible than free ligands due to their chelation phenomenon .

Azo Dye Synthesis

Compounds with a similar structure to “4-(6-Ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine” have been used in the synthesis of azo dyes . A series of dispersed antipyrine moiety based azo dye molecules were synthesized by diazotization of various benzothiazole derivatives coupling with antipyrine via electrophilic substitution reaction at 0–5 °C .

Safety and Hazards

properties

IUPAC Name |

4-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c1-2-16-6-3-4-7-8(5-6)18-11(13-7)9-10(12)15-17-14-9/h3-5H,2H2,1H3,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDITWZKYANOQGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)C3=NON=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2711337.png)

![7-[[4-(2-Chloropropanoyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2711339.png)

![N-phenethyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2711340.png)

![[(1R,6S,7S,8S)-8-Amino-7-bicyclo[4.2.0]octanyl]methanol;hydrochloride](/img/structure/B2711347.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2711350.png)

![1-(2-Methylphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2711351.png)

![N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2711353.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711355.png)